molecular formula C14H15ClN2 B1417245 2-chloro-1-N-(1-phenylethyl)benzene-1,4-diamine CAS No. 1040084-84-1

2-chloro-1-N-(1-phenylethyl)benzene-1,4-diamine

Cat. No.: B1417245
CAS No.: 1040084-84-1
M. Wt: 246.73 g/mol
InChI Key: CLZDEJWNOZKAPN-UHFFFAOYSA-N
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Description

2-chloro-1-N-(1-phenylethyl)benzene-1,4-diamine is an aromatic organic compound with the molecular formula C14H15ClN2 and a molecular weight of 246.74 g/mol . Its structure features a chloro-substituted benzene-1,4-diamine core with a chiral 1-phenylethyl group attached to one of the nitrogen atoms, which may confer specific steric and electronic properties relevant for molecular recognition . The compound is characterized by the SMILES string CC(C1=CC=CC=C1)NC2=C(C=C(C=C2)N)Cl and the Standard InChI Key CLZDEJWNOZKAPN-UHFFFAOYSA-N . This chemical is offered as a high-purity material for research applications in life sciences and medicinal chemistry. As a substituted phenylenediamine derivative, it serves as a versatile chemical intermediate and building block for synthesizing more complex molecules . Its structural features make it a candidate for development in pharmaceutical research, particularly in the exploration of compounds targeting specific biological receptors, as analogs with similar aromatic diamine scaffolds have been investigated for their receptor binding affinity and functional activity . Researchers also utilize related diamine compounds in materials science, particularly in polymer synthesis where such diamines can act as monomers to produce polyamides with enhanced thermal stability and mechanical properties . The compound requires careful handling as it carries several hazard warnings. Precautionary measures include using personal protective equipment and ensuring adequate ventilation to avoid exposure, which may cause skin and eye irritation (H315, H319) or respiratory risks (H335) . This product is intended for research purposes only in laboratory settings and is strictly not approved for human or veterinary diagnostic or therapeutic applications . It is typically supplied as an oil and should be stored at room temperature .

Properties

IUPAC Name

2-chloro-1-N-(1-phenylethyl)benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2/c1-10(11-5-3-2-4-6-11)17-14-8-7-12(16)9-13(14)15/h2-10,17H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZDEJWNOZKAPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2-Chloro-1-N-(1-phenylethyl)benzene-1,4-diamine, with the molecular formula C14H15ClN2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse sources of research.

Synthesis

The synthesis of this compound generally involves the reaction of 2-chloronitrobenzene with 1-phenylethylamine, followed by reduction of the nitro group to an amine. Common reducing agents include hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride (LiAlH4) .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may inhibit specific enzymes or receptors, influencing metabolic pathways and signal transduction processes. The presence of both amine and chloro groups allows for diverse interactions within biological systems .

Pharmacological Effects

Research indicates that this compound exhibits potential pharmacological effects, including:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of certain bacteria and fungi .
  • Anticancer Properties : Investigations into its anticancer effects have revealed that it may induce apoptosis in cancer cell lines, although further studies are needed to elucidate the exact mechanisms involved .
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .

Anticancer Activity

A study published in a peer-reviewed journal highlighted the anticancer properties of this compound. The compound was tested against various cancer cell lines, demonstrating significant cytotoxicity and the ability to induce apoptosis through caspase activation pathways .

Antimicrobial Studies

In another study focusing on antimicrobial activity, derivatives of this compound were tested against strains of Staphylococcus aureus and Escherichia coli. Results indicated that these derivatives exhibited notable inhibitory effects on bacterial growth, suggesting potential as a lead compound for developing new antibiotics .

Comparison with Related Compounds

Compound NameBiological ActivityNotes
This compoundAntimicrobial, AnticancerUnique substitution pattern enhances activity
4-Chloro-N-(1-phenylethyl)benzene-1,2-diamineModerate AnticancerLess potent than its counterpart
2-Chloro-N-(2-methylphenyl)benzene-1,4-diamineAntimicrobialSimilar mechanism but different efficacy

Scientific Research Applications

Chemistry

The compound serves as an intermediate in the synthesis of various organic compounds. Its ability to undergo reactions such as oxidation, reduction, and substitution makes it valuable for producing other chemical entities.

Biology

Research indicates that 2-chloro-1-N-(1-phenylethyl)benzene-1,4-diamine exhibits potential biological activities:

  • Antimicrobial Activity : Studies have shown that this compound may inhibit bacterial growth, suggesting its potential application in treating infections.
  • Antioxidant Properties : Its low ionization energy allows it to react efficiently with reactive oxygen species, indicating potential use in preventing oxidative stress-related diseases.

Medicine

The compound is being investigated for its therapeutic properties, including:

  • Enzyme Inhibition : It may interact with specific enzymes or receptors, altering their activity and potentially leading to therapeutic effects.
  • Anticancer Activities : Preliminary studies suggest that it may have anticancer properties worth exploring further.

Industrial Applications

In addition to its research applications, this compound is utilized in various industrial processes:

  • Dyes and Pigments Production : Its chemical structure allows it to be used in the manufacture of dyes and pigments.
  • Chemical Manufacturing : It serves as a reagent in analytical chemistry and other chemical syntheses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-chloro-1-N-(1-phenylethyl)benzene-1,4-diamine, highlighting differences in substituents, properties, and applications:

Compound Name Substituents Molecular Weight (g/mol) Key Applications Hazard Profile References
This compound Cl (position 2), N-(1-phenylethyl) 246.74 Organic synthesis, pharmaceuticals H302, H312, H315, H319, H332, H335
N1-(4-Chlorophenyl)benzene-1,4-diamine Cl (para-phenyl), NH₂ (positions 1,4) 219.08 Polymer intermediates, agrochemicals Not specified
N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine CF₃ (position 2), N(CH₃)₂ 218.21 Pharmaceuticals, fluorinated polymers H315, H319, H335
N-(1-Methylethyl)benzene-1,4-diamine N-(isopropyl) 164.24 Rubber additives, dyes Not specified
2-Chloro-1-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzene-1,4-diamine Cl (position 2), N-(tetrahydronaphthalenyl) 287.78 (estimated) Specialty chemicals, catalysis Data unavailable

Structural and Electronic Differences

  • Chloro vs. In contrast, the trifluoromethyl group in N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine (CF₃) is strongly electron-withdrawing and lipophilic, enhancing metabolic stability in pharmaceuticals .
  • Aromatic vs. The isopropyl group in N-(1-Methylethyl)benzene-1,4-diamine reduces steric hindrance, favoring industrial applications like rubber vulcanization .

Research Findings and Industrial Relevance

  • Discontinuation Trends : The target compound’s discontinuation by CymitQuimica contrasts with growing demand for N1-(4-Chlorophenyl)benzene-1,4-diamine , driven by agrochemical markets .
  • Technological Advancements: Innovations in catalytic amination () have reduced production costs for benzene-1,4-diamine derivatives, favoring scalable analogs like N-(1-Methylethyl)benzene-1,4-diamine .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-1-N-(1-phenylethyl)benzene-1,4-diamine, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 1,4-diaminobenzene derivatives with 1-phenylethyl chloride under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours. Catalysts like Pd/C or CuI may enhance regioselectivity. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical for isolating high-purity products .
  • Key Variables : Temperature, solvent polarity, stoichiometry of reactants, and catalyst loading must be optimized using Design of Experiments (DoE) to minimize by-products like dichlorinated analogs or oligomers .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • HPLC-MS : Quantify impurities using reverse-phase C18 columns with acetonitrile/water mobile phases.
  • NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H NMR: aromatic protons at δ 6.8–7.5 ppm; ¹³C NMR: chlorine-induced deshielding at C2).
  • Elemental Analysis : Validate stoichiometry (C, H, N, Cl).
    • Hyphenated Techniques : LC-NMR or GC-MS are recommended for detecting trace intermediates .

Q. What safety protocols are essential when handling this compound?

  • PPE Requirements : Nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure.
  • Waste Disposal : Neutralize acidic/basic residues before disposal. Use activated carbon filters for volatile by-products .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of this compound in novel reaction systems?

  • Approach :

  • DFT Calculations : Optimize molecular geometry (e.g., B3LYP/6-311+G(d,p)) to assess electron density at the chloro and amine groups.
  • Reaction Pathway Modeling : Use software like Gaussian or ORCA to simulate intermediates in cross-coupling reactions.
    • Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Q. What strategies resolve contradictory data in catalytic applications of this compound?

  • Case Example : Discrepancies in catalytic efficiency may arise from solvent polarity or ligand coordination.
  • Resolution Workflow :

Systematic Parameter Variation : Test solvents (polar aprotic vs. non-polar), temperatures, and ligand ratios.

In Situ Spectroscopy : Monitor reactions via FTIR or Raman to detect transient intermediates.

Multivariate Analysis : Apply ANOVA or PCA to identify dominant variables .

Q. How does steric hindrance from the 1-phenylethyl group influence regioselectivity in derivatization reactions?

  • Experimental Design :

  • Synthesize analogs with varying substituents (e.g., methyl, tert-butyl) on the phenyl ring.
  • Compare reaction rates and product distributions in Suzuki-Miyaura couplings.
    • Findings : Bulky groups reduce yields in meta-substitution but enhance para-selectivity due to steric shielding .

Q. What role does this compound play in designing metal-organic frameworks (MOFs) or supramolecular assemblies?

  • Application : The diamine moiety acts as a bridging ligand for coordinating transition metals (e.g., Cu²⁺, Fe³⁺).
  • Characterization :

  • PXRD : Confirm MOF crystallinity.
  • BET Analysis : Measure surface area (>500 m²/g for gas storage).
    • Challenges : Solvent stability and ligand flexibility require optimization .

Methodological Recommendations

  • DoE : Use fractional factorial designs to screen variables efficiently .
  • Cross-Disciplinary Collaboration : Integrate synthetic chemistry with computational modeling to accelerate reaction discovery .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-1-N-(1-phenylethyl)benzene-1,4-diamine
Reactant of Route 2
Reactant of Route 2
2-chloro-1-N-(1-phenylethyl)benzene-1,4-diamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.